molecular formula C15H10N4O2S2 B11060013 (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11060013
M. Wt: 342.4 g/mol
InChI Key: KSLLCIKIAKOQHQ-ABBKIEILSA-N
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Description

  • The compound’s IUPAC name is (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one .
  • It belongs to the class of heterocyclic compounds due to the presence of both thiazole and indole rings.
  • The compound’s structure features a thiazolidine ring with an imino group and a thiazole ring connected to an indole ring .
  • Its molecular formula is C₁₄H₉N₅O₂S₃ .
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through various routes, including between appropriate precursors.

      Reaction Conditions: Specific conditions depend on the chosen synthetic method, but typically involve , , and controlled temperatures.

      Industrial Production: While industrial-scale production details are proprietary, laboratories often use similar synthetic strategies.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo , , and reactions.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity and solubility.

  • Scientific Research Applications

      Chemistry: Used as a in drug discovery.

      Biology: Investigated for its , , and properties.

      Medicine: and .

      Industry: May serve as a building block for novel pharmaceuticals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
    • Its effects may involve signal transduction pathways , enzyme inhibition , or gene expression modulation .
  • Comparison with Similar Compounds

      Uniqueness: Its combination of thiazole, thiazolidine, and indole moieties sets it apart.

      Similar Compounds: Related compounds include , , and .

    Remember that this compound’s detailed research and applications might evolve over time, so consulting recent literature is essential for the most up-to-date information

    Properties

    Molecular Formula

    C15H10N4O2S2

    Molecular Weight

    342.4 g/mol

    IUPAC Name

    (5E)-2-imino-5-(1-methyl-2-oxoindol-3-ylidene)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C15H10N4O2S2/c1-18-9-5-3-2-4-8(9)10(12(18)20)11-13(21)19(14(16)23-11)15-17-6-7-22-15/h2-7,16H,1H3/b11-10+,16-14?

    InChI Key

    KSLLCIKIAKOQHQ-ABBKIEILSA-N

    Isomeric SMILES

    CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)/C1=O

    Canonical SMILES

    CN1C2=CC=CC=C2C(=C3C(=O)N(C(=N)S3)C4=NC=CS4)C1=O

    Origin of Product

    United States

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